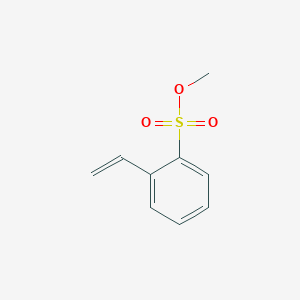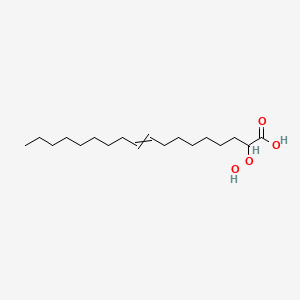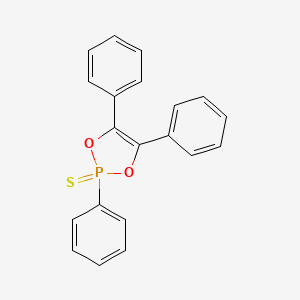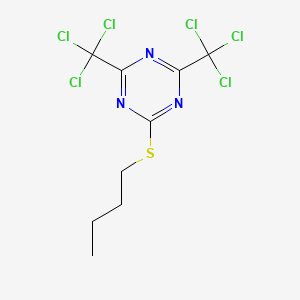
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The s-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, making it a versatile scaffold for various chemical modifications .
準備方法
The synthesis of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with butylthiol and trichloromethyl groups. The reaction conditions often include:
Nucleophilic Substitution: The first step involves the substitution of chlorine atoms in TCT with butylthiol at a controlled temperature, usually around 0°C to room temperature.
Sequential Substitution: The remaining chlorine atoms are sequentially replaced with trichloromethyl groups at higher temperatures, often exceeding 90°C.
化学反応の分析
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
科学的研究の応用
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and tyrosine kinases, which are involved in neurotransmitter regulation and cell signaling, respectively.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (TCT): The parent compound used in the synthesis of various s-triazine derivatives.
Melamine: A widely used s-triazine derivative known for its applications in the production of plastics and resins.
Cyanuric Acid: Another s-triazine derivative used in water treatment and as a precursor for herbicides.
The uniqueness of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9Cl6N3S |
|---|---|
分子量 |
404.0 g/mol |
IUPAC名 |
2-butylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-2-3-4-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h2-4H2,1H3 |
InChIキー |
DQVKFKBHLMRTOU-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


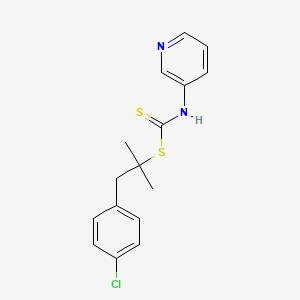
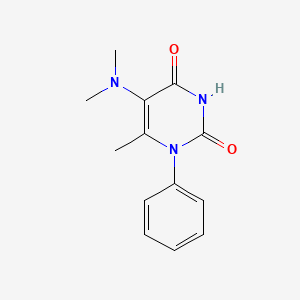
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
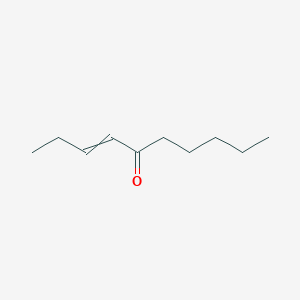
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
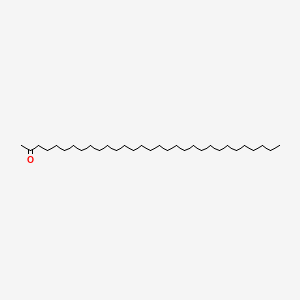
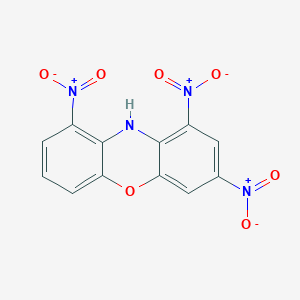
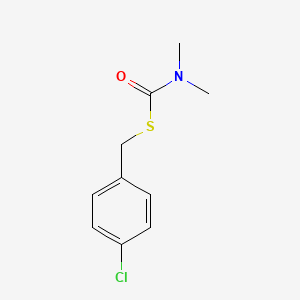
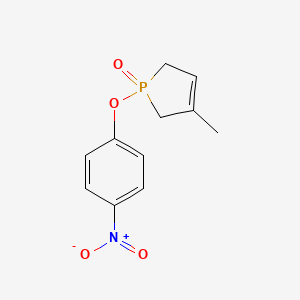
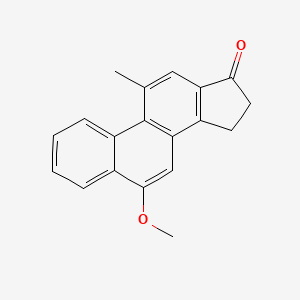
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
